![molecular formula C13H19BrN2 B2516517 1-[1-(4-Bromophenyl)propyl]piperazine CAS No. 512164-50-0](/img/structure/B2516517.png)
1-[1-(4-Bromophenyl)propyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[1-(4-Bromophenyl)propyl]piperazine" is a derivative of piperazine, which is a class of chemical compounds that have been extensively studied for their potential applications in various fields, including medicinal chemistry. Piperazine derivatives are known for their diverse pharmacological properties, which make them valuable as central nervous system agents, serotonin receptor antagonists, and for their potential use in treating conditions such as depression and anxiety .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired structural complexity and pharmacological properties. For instance, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate of cetirizine hydrochloride, was achieved through reduction, bromination, and final reaction with anhydrous piperazine under optimized conditions . Similarly, other piperazine derivatives have been synthesized through various chemical reactions, including condensation, cyclization, and Mannich reactions, to introduce different functional groups and achieve specific molecular architectures .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their binding affinity and selectivity towards biological targets. X-ray diffraction studies have been used to determine the crystal and molecular structure of these compounds, revealing details such as the conformation of the piperazine ring and the spatial arrangement of substituents . For example, the crystal structure of a benzimidazole piperazine derivative showed that the piperazine ring adopts a chair conformation, and the benzimidazole ring is nearly planar . These structural insights are essential for understanding the interaction of piperazine derivatives with biological receptors and for guiding the design of new compounds with improved pharmacological profiles.
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that are influenced by their molecular structure. The presence of different substituents on the piperazine ring can affect the compound's reactivity and the types of chemical transformations it can undergo. For example, the introduction of a benzotriazole moiety has been shown to contribute to both the 5-HT1A and 5-HT2 receptor affinity, indicating that specific functional groups can modulate the biological activity of these compounds . Understanding the chemical reactivity of piperazine derivatives is important for the development of new synthetic routes and for the modification of existing compounds to enhance their therapeutic potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they affect their absorption, distribution, metabolism, and excretion in the body. For example, the introduction of bulky substituents or specific functional groups can improve the selectivity and affinity of piperazine derivatives for certain biological targets, as well as their overall pharmacological profile .
Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Use Piperazine, a nitrogen-containing heterocycle, plays a significant role in the design of drugs, with applications ranging from antipsychotics, antihistamines, antianginals, antidepressants, to anticancer, antiviral, and anti-inflammatory agents. Modifications in the piperazine nucleus have shown considerable impact on the medicinal potential of the resultant molecules, highlighting the versatility and broad potential of piperazine-based compounds in drug discovery. This diversity underscores the scaffold's flexibility in discovering drug-like elements for various diseases, with certain patents suggesting significant pharmacokinetic and pharmacodynamics benefits through substitution patterns on the piperazine ring (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity Piperazine derivatives have been identified as potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's critical role as a building block in the development of new anti-TB molecules, providing insights into the design and structure-activity relationship (SAR) of effective anti-mycobacterial compounds (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Pharmaceutical Applications of Piperazine and Morpholine The review of medicinal chemistry investigations reveals the broad spectrum of pharmaceutical applications of piperazine and morpholine derivatives. Various new synthesis methods for these derivatives have been developed, showcasing the current trends and potent pharmacophoric activities of these compounds (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Metabolic Cytoprotection and Antianginal Effects Trimetazidine, a derivative of piperazine, is utilized for treating angina pectoris, demonstrating an anti-ischemic effect without significant impact on hemodynamics or myocardial oxygen consumption. Its mechanism of action, involving the modification of myocardial energetic metabolism and reduced fatty acid utilization, showcases piperazine derivatives' potential in developing metabolic cytoprotective agents (Cargnoni, Pasini, Ceconi, Curello, & Ferrari, 1999).
Antipsychotic and Antidepressant Developments Cariprazine, a piperazine derivative, is highlighted for its atypical antipsychotic properties, treating conditions like schizophrenia and bipolar disorder. Its unique pharmacological differentiation through partial agonism at dopamine and serotonin receptors, along with a distinct pharmacokinetic profile, exemplifies the specific therapeutic potential of piperazine derivatives in neuropsychiatric conditions (Patel, Patel, Patel, Bambharoliya, & Patel, 2022).
Propriétés
IUPAC Name |
1-[1-(4-bromophenyl)propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGSLACFKQEPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2516435.png)

![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)
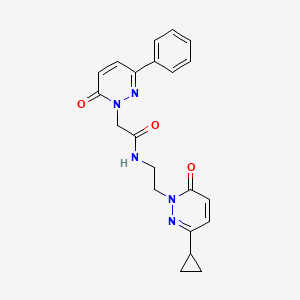
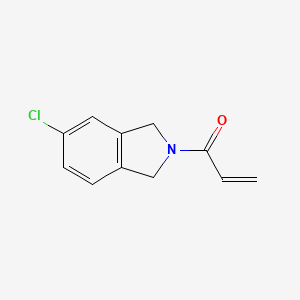
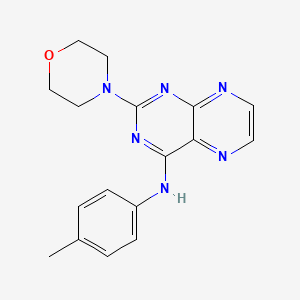
![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)

![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)
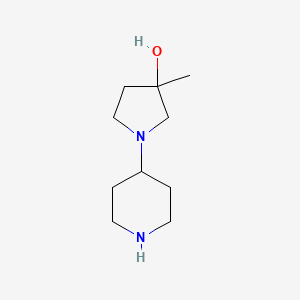
![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)
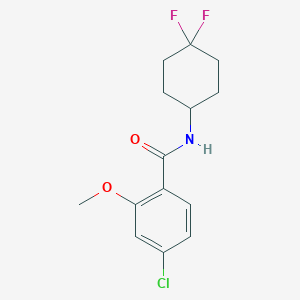
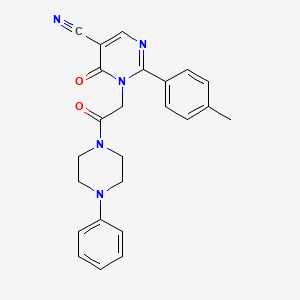
![(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2516456.png)